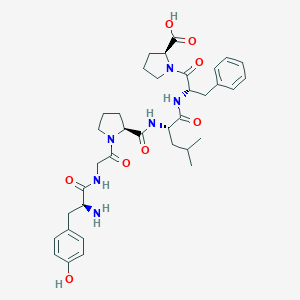

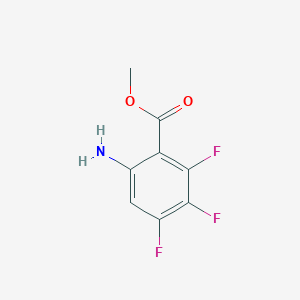

Methyl 6-amino-2,3,4-trifluorobenzoate

Vue d'ensemble

Description

Methyl 6-amino-2,3,4-trifluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a trifluoromethylated analog of the commonly used analgesic, acetaminophen. The compound has been synthesized using various methods and has shown promising results in scientific research applications.

Applications De Recherche Scientifique

Antitumor Properties : Methyl 6-amino-2,3,4-trifluorobenzoate derivatives, such as 2-(4-Aminophenyl)benzothiazoles, have shown significant potential in antitumor applications. These compounds demonstrate selective growth inhibitory properties against various human cancer cell lines. For instance, some derivatives exhibit potent cytotoxicity in specific breast cancer cell lines, yet show low toxicity in nonmalignant cells, highlighting their selectivity and potential as antitumor agents (Kashiyama et al., 1999); (Hutchinson et al., 2001).

Metabolism and Biological Transformation : The metabolism and biological transformation of methyl 6-amino-2,3,4-trifluorobenzoate derivatives, like triflusulfuron methyl, have been studied in various contexts. These compounds undergo microbial metabolism and exhibit different metabolic pathways in organisms like rats. Such studies are crucial for understanding the environmental impact and safety profile of these compounds (Dietrich et al., 1995).

Corrosion Inhibition : Research has explored the use of cyclic nitrogen compounds, including derivatives of methyl 6-amino-2,3,4-trifluorobenzoate, as corrosion inhibitors. These studies, employing quantum chemical methods, suggest that certain derivatives can effectively inhibit corrosion on steel surfaces in specific environments, such as sodium chloride media (Gece & Bilgiç, 2009).

Functionalization and Targeting in Drug Delivery : Some research has focused on the functionalization of polymersome surfaces using derivatives of methyl 6-amino-2,3,4-trifluorobenzoate. This functionalization is crucial for guiding polymersomes to specific sites in vivo, such as for targeted drug delivery. The conjugation chemistry involved is essential for efficiency, selectivity, and biocompatibility (Egli et al., 2011).

Synthesis of Novel Chemical Structures : Research also includes the synthesis of novel chemical structures, such as imidazoles and benzothiazoles, using methyl 6-amino-2,3,4-trifluorobenzoate or its derivatives. These synthetic processes are important for developing new pharmaceuticals and materials with unique properties (Zaman et al., 2005).

Antibacterial Activity : Zinc complexes of benzothiazole-derived Schiff bases, which can be synthesized from methyl 6-amino-2,3,4-trifluorobenzoate derivatives, have been studied for their antibacterial properties. These complexes demonstrate promising results against pathogenic bacterial strains, highlighting their potential use in antibacterial therapies (Chohan et al., 2003).

Propriétés

IUPAC Name |

methyl 6-amino-2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHKRCCZBZOTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-2,3,4-trifluorobenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)